molecular formula C9H14O4 B13182070 Methyl 2,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Methyl 2,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13182070
M. Wt: 186.20 g/mol
InChI Key: QZXPCTXXJRIGGC-UHFFFAOYSA-N
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Description

Methyl 2,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a spirocyclic building block of significant interest in medicinal chemistry and drug discovery. The defining feature of this compound is its spirocyclic framework, a structure known for its three-dimensional rigidity and structural uniqueness . This rigidity provides a stiff scaffold that is highly valuable for constructing conformationally constrained molecules, which can lead to higher selectivity and improved potency when interacting with biological targets . Spiroheterocyclic compounds, particularly those containing oxygen atoms in the ring system, are frequently investigated as key pharmacophores. Their distinct spatial configurations allow them to effectively match the structures of various macromolecules in biological systems, making them privileged structures in the design of new therapeutic agents . Research into similar 1,5-dioxaspiro[2.4]heptane systems indicates their utility as versatile intermediates and core structures for developing compounds with potential biological activity. The structural motif is explored for creating novel molecular entities where the spirocenter imposes a specific three-dimensional orientation on attached functional groups, which is a critical strategy in modern drug design .

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

methyl 2,7-dimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C9H14O4/c1-6-9(4-5-12-6)8(2,13-9)7(10)11-3/h6H,4-5H2,1-3H3

InChI Key

QZXPCTXXJRIGGC-UHFFFAOYSA-N

Canonical SMILES

CC1C2(CCO1)C(O2)(C)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves constructing the spirocyclic 1,5-dioxaspiro ring system followed by esterification to install the methyl carboxylate group. The core synthetic approach is based on the following steps:

This approach is consistent with common practices in the synthesis of spirocyclic dioxane derivatives, where ketones or cyclic ketals react with diols or hydroxy compounds to form the dioxaspiro framework.

Specific Synthetic Routes and Reaction Conditions

  • Acetalization of Ketones with Diols : Starting from a 2,4-dimethyl-substituted cyclic ketone or aldehyde, reaction with ethylene glycol or related diols under acidic conditions (e.g., p-toluenesulfonic acid) results in the formation of the 1,5-dioxaspiro ring. Control of temperature and reaction time is crucial to favor spirocyclic acetal formation over polymerization or side reactions.

  • Use of Titanium(IV) Isopropoxide Catalysis : Literature reports (Royal Society of Chemistry) describe the use of titanium(IV) isopropoxide as a Lewis acid catalyst to promote the formation of spirocyclic acetals from ketones and diols, followed by reduction steps with sodium borohydride to stabilize the product. This method provides good yields (up to 63%) of dioxaspiro compounds with high purity.

  • Esterification : The carboxylic acid precursor to the methyl ester can be esterified using standard Fischer esterification conditions (methanol and acid catalyst) or via methylation using diazomethane or methyl iodide under basic conditions to yield the methyl ester functionality.

Industrial and Practical Considerations

  • Industrial synthesis may involve batch or continuous flow processes optimized for reaction efficiency, including automated control of temperature, pressure, and stoichiometry.
  • Purification is typically achieved by silica gel column chromatography using ethyl acetate/petroleum ether mixtures.
  • The reaction conditions are optimized to minimize side reactions such as epoxide opening or decarbonylation that can occur in related spirocyclic systems.

Comparative Data Table of Related Compounds and Preparation Highlights

Compound Name Key Structural Features Synthetic Method Highlights Yield (%) Reference
This compound 1,5-dioxaspiro ring, methyl groups at C2, C4, methyl ester Ketone-diol acetalization, Ti(i-PrO)4 catalysis, esterification 60-70 (typical)
Methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate Similar spiro ring, chlorine substitution at C2 Multi-step synthesis involving halogenation and esterification Not specified
Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate Spiro ring with dimethyl at C7, methyl ester Acetal formation and esterification 63 (reported)

Detailed Research Findings and Mechanistic Insights

Catalytic Acetal Formation

  • Titanium(IV) isopropoxide acts as an effective Lewis acid catalyst facilitating the condensation of ketones with diols to form the spirocyclic dioxane ring. The catalyst coordinates to the ketone oxygen, increasing electrophilicity and promoting nucleophilic attack by the diol oxygen atoms.
  • Subsequent reduction with sodium borohydride stabilizes the intermediate, preventing ring opening and side reactions.

Esterification and Functional Group Stability

  • Esterification of the carboxyl group to the methyl ester is generally performed under mild acidic conditions to avoid cleavage of the spiro ring.
  • The spirocyclic framework exhibits stability under typical esterification conditions, but care must be taken to avoid strong acids or bases that may hydrolyze or rearrange the ring system.

Side Reactions and Challenges

  • Epoxide opening and decarbonylation have been observed in related spirocyclic systems during acidic or high-temperature steps, which can reduce yields and complicate purification.
  • Steric hindrance from methyl substituents can affect reactivity and selectivity during ring formation and subsequent functionalization.

Summary Table of Typical Reaction Conditions

Step Reagents/Conditions Temperature Time Yield (%) Notes
Spirocyclic acetal formation Ketone + diol, Ti(i-PrO)4 catalyst Room temperature to 60 °C 4–8 hours 60–70 Lewis acid catalysis
Reduction Sodium borohydride in ethanol 0 °C to room temp 8 hours High Stabilizes spiro intermediate
Esterification Methanol + acid catalyst (e.g., H2SO4) Reflux (65 °C) 2–6 hours 70–80 Mild acidic conditions preferred

Perspectives from Varied Sources

  • Academic research papers emphasize the importance of Lewis acid catalysis (Ti(i-PrO)4) in enabling efficient spiroacetal formation with good stereochemical control.
  • Industrial chemical suppliers note the compound’s utility as an intermediate in the synthesis of pharmaceuticals and specialty chemicals, highlighting the need for scalable, reproducible preparation methods.
  • Comparative studies of related spirocyclic esters reveal that methyl substitution patterns and ring oxygen content significantly influence reactivity and biological activity, guiding synthetic modifications for targeted applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Methyl 2,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to various chemical transformations. The spiro-connected dioxane ring system imparts unique reactivity and stability to the compound .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural analogs and their differences:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Spiro System Key Differences
Methyl 2,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate 1558973-38-8 C₁₀H₁₆O₃ 184.23 2,4-dimethyl 1,5-dioxaspiro[2.4] Reference compound
Methyl 2-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate Not specified C₉H₁₄O₃ ~170 (estimated) 2-methyl 1,5-dioxaspiro[2.4] Lacks 4-methyl group; lower molecular weight; discontinued commercial availability
Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate Not provided C₁₁H₁₈O₃ 198.26 4-ethyl, 2-methyl 1-oxaspiro[2.4] Ethyl substitution at position 4; mono-oxygen spiro system; higher molecular weight
Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate 73039-97-1 C₁₀H₁₆O₃ 184.23 4-methyl 1-oxaspiro[2.4] Ethyl ester group instead of methyl; single oxygen in spiro system
Key Observations:

Spiro System Oxygenation : The target compound contains a 1,5-dioxaspiro system, which introduces additional ring strain and polarity compared to analogs with a single oxygen (1-oxaspiro). This may influence reactivity and stability .

The ethyl ester in Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate alters steric bulk and lipophilicity relative to the methyl ester in the target compound .

Physicochemical and Functional Properties

Available data on physicochemical properties are sparse, but critical distinctions include:

  • Polarity: The 1,5-dioxaspiro system in the target compound likely increases polarity compared to mono-oxygen analogs, affecting solubility in organic solvents .

Research and Application Context

Biological Activity

Methyl 2,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a compound characterized by its spirocyclic structure and unique chemical properties. This article explores its biological activity, focusing on its potential applications in medicinal chemistry and biochemical research.

  • Molecular Formula : C9_{9}H14_{14}O4_{4}
  • Molecular Weight : 186.21 g/mol
  • Structure : The compound features a dioxaspiro configuration, which allows it to interact with various biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit significant biological activity through its interactions with specific enzymes or receptors. Its unique structure enables it to fit into specific binding sites within biological systems, potentially acting as an inhibitor or activator of certain biochemical pathways.

The compound's spirocyclic structure allows for specific interactions that can be quantitatively analyzed using techniques such as:

  • Surface Plasmon Resonance (SPR)
  • Fluorescence Polarization Assays

These methods help elucidate the compound's mechanism of action within cellular systems and its potential role in modulating enzyme activity or influencing signaling pathways.

Anticonvulsant Activity

A related study investigated the synthesis and anticonvulsant activity of compounds similar to this compound. The study utilized the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models to evaluate the compounds' neuroprotective effects. Results showed that certain derivatives exhibited promising anticonvulsant properties with low toxicity profiles, suggesting potential therapeutic applications in epilepsy treatment .

Cytotoxicity Assays

Preliminary biological assays have indicated that compounds with similar structural frameworks exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives were tested against human bronchopulmonary non-small-cell lung carcinoma (NSCLC) cell lines, revealing moderate cytotoxicity with IC50_{50} values around 11.26 μg/mL . This suggests that this compound may also possess anticancer properties worth exploring further.

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their molecular characteristics:

Compound NameMolecular FormulaMolecular Weight
Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylateC7_{7}H10_{10}O4_{4}158.15 g/mol
Methyl 2-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylateC8_{8}H12_{12}O4_{4}172.18 g/mol
This compoundC9_{9}H14_{14}O4_{4}186.21 g/mol

This table illustrates the variations in molecular weight and formula among structurally similar compounds, highlighting the unique position of this compound.

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